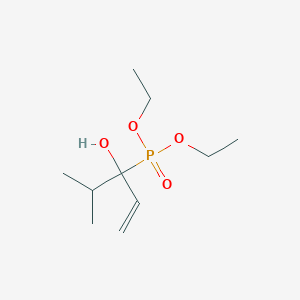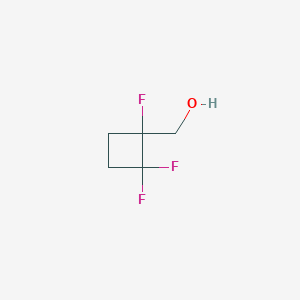
(1,2,2-Trifluorocyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,2-Trifluorocyclobutyl)methanol is a fluorinated organic compound with the molecular formula C5H7F3O. It is characterized by a cyclobutane ring substituted with three fluorine atoms and a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trifluorocyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated alkene with a suitable nucleophile, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove impurities and achieve the desired product quality. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions: (1,2,2-Trifluorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorocyclobutanone, while reduction can produce trifluorocyclobutylmethane .
Applications De Recherche Scientifique
(1,2,2-Trifluorocyclobutyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism by which (1,2,2-Trifluorocyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved often include modulation of enzyme activity, inhibition of metabolic processes, and interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
(3,3-Difluorocyclobutyl)methanol: Similar in structure but with two fluorine atoms instead of three.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with different reactivity and applications.
Trifluoromethylcyclobutane: Lacks the hydroxyl group, leading to different chemical properties .
Uniqueness: (1,2,2-Trifluorocyclobutyl)methanol is unique due to its trifluorinated cyclobutane ring, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile fluorinated compounds .
Propriétés
Formule moléculaire |
C5H7F3O |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
(1,2,2-trifluorocyclobutyl)methanol |
InChI |
InChI=1S/C5H7F3O/c6-4(3-9)1-2-5(4,7)8/h9H,1-3H2 |
Clé InChI |
UJPJNOCZSZEDHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1(CO)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12279522.png)
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)
![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![(2S)-2-aMino-6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonylaMino)hexanoic acid](/img/structure/B12279539.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12279541.png)
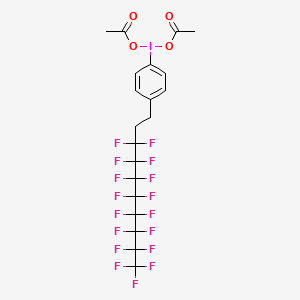
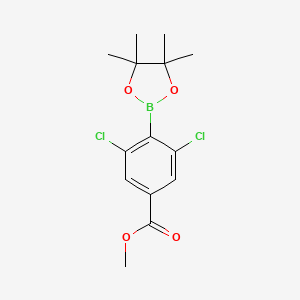
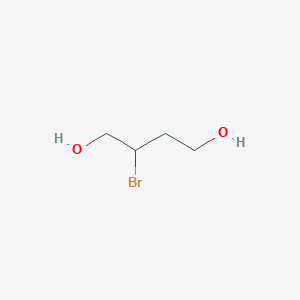
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)
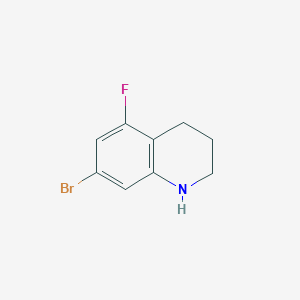
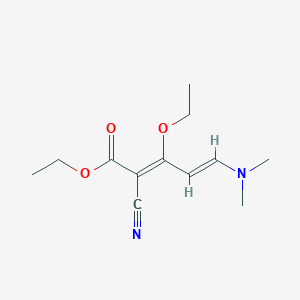
![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
